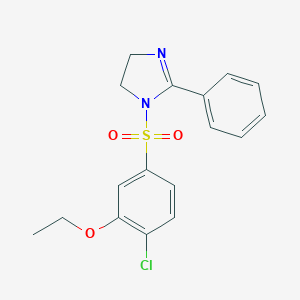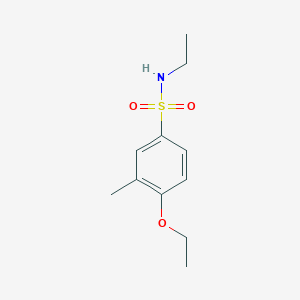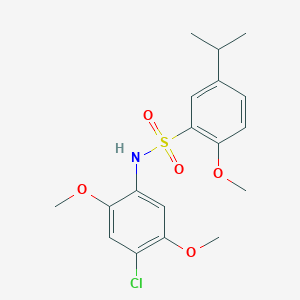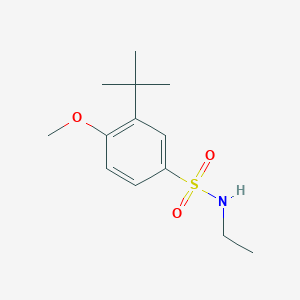![molecular formula C14H17ClN2O3S B497647 5-Chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene CAS No. 957502-72-6](/img/structure/B497647.png)
5-Chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene is an organic compound characterized by its unique chemical structure, which includes a chloro group, a methyl group, a pyrazolyl sulfonyl group, and a propoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylphenol and 3-methylpyrazole.
Sulfonylation: The 3-methylpyrazole undergoes sulfonylation using a sulfonyl chloride reagent, forming 3-methylpyrazolyl sulfonyl chloride.
Coupling Reaction: The sulfonyl chloride derivative is then coupled with 4-chloro-2-methylphenol under basic conditions to form the intermediate compound.
Propoxylation: The intermediate undergoes a propoxylation reaction using propyl bromide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propoxy groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the sulfonyl group, reducing it to a sulfide.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Products include 5-chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzoic acid.
Reduction: Products include 5-chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene sulfide.
Substitution: Products include 5-azido-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonyl group, in particular, is known for its ability to interact with biological targets.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the pyrazolyl sulfonyl group is significant in drug design due to its bioactive properties.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism by which 5-Chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The chloro and propoxy groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene
- 5-Bromo-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene
- 5-Chloro-4-methyl-1-[(3-ethylpyrazolyl)sulfonyl]-2-propoxybenzene
Uniqueness
Compared to similar compounds, 5-Chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of a chloro group with a pyrazolyl sulfonyl group and a propoxy group provides a distinct profile that can be exploited in various applications.
Propiedades
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-4-7-20-13-8-10(2)12(15)9-14(13)21(18,19)17-6-5-11(3)16-17/h5-6,8-9H,4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAAEBDSVJLALB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














